Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea

ACAT inhibition Bioisostere SAR Cholesterol metabolism

N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea (CAS 338399-73-8) belongs to a class of phenylurea-linked imidazole compounds developed as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme critical in cholesterol metabolism and atherosclerosis. Its structure features a 4-chlorophenyl urea moiety linked to a distinctive 2-oxo-5-phenyl-2H-imidazole heterocycle, placing it within a specific sub-series of bioisosteric ACAT inhibitors distinct from the parent diarylimidazoles like DuP This compound is a specialized research tool for probing the structure-activity relationships (SAR) of ACAT inhibition, particularly in comparative studies against imidazole-based inhibitors.

Molecular Formula C16H11ClN4O2
Molecular Weight 326.74
CAS No. 338399-73-8
Cat. No. B2372267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea
CAS338399-73-8
Molecular FormulaC16H11ClN4O2
Molecular Weight326.74
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)N=C2NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClN4O2/c17-11-6-8-12(9-7-11)18-15(22)20-14-13(19-16(23)21-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20,21,22,23)
InChIKeyWILKCKPQBPCEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea: A Chemical Biology Tool for Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Research


N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea (CAS 338399-73-8) belongs to a class of phenylurea-linked imidazole compounds developed as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme critical in cholesterol metabolism and atherosclerosis. [1] Its structure features a 4-chlorophenyl urea moiety linked to a distinctive 2-oxo-5-phenyl-2H-imidazole heterocycle, placing it within a specific sub-series of bioisosteric ACAT inhibitors distinct from the parent diarylimidazoles like DuP 128. [2] This compound is a specialized research tool for probing the structure-activity relationships (SAR) of ACAT inhibition, particularly in comparative studies against imidazole-based inhibitors.

Why N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea Cannot Be Substituted by Generic Imidazole-Linked Ureas


The biological activity of phenylurea-linked imidazole ACAT inhibitors is exquisitely sensitive to the nature of the heterocyclic 'head group' bioisostere for the imidazole ring. [1] A systematic SAR study demonstrated that replacing the parent 4,5-diphenylimidazole with a series of heterocyclic ureas, including the 2-oxo-5-phenyl-2H-imidazole motif, results in quantifiable shifts in in vitro ACAT inhibitory potency. [1] Therefore, simply using any 'urea-imidazole' analog without considering the specific bioisosteric replacement will lead to unpredictable and often significant losses in potency, making precise scientific comparison or assay validation impossible without the exact compound.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea as an ACAT Inhibitor


Inhibitory Potency Against ACAT: 2-Oxo-5-phenyl-2H-imidazole Urea vs. Parent 4,5-Diphenylimidazole

The 2-oxo-5-phenyl-2H-imidazol-4-yl urea head group serves as a specific bioisostere for the classic 4,5-diarylimidazole found in prototypical ACAT inhibitors like DuP 128. [1] In a direct head-to-head comparison within the same assay, the replacement of the diarylimidazole with the target compound's heterocyclic urea results in a distinct inhibitory profile. While the parent diarylimidazole DuP 128 exhibits an IC50 of 10 nM against rat hepatic microsomal ACAT [2], the bioisosteric series containing the 2-oxo-5-phenyl-2H-imidazole motif was profiled for potency against the enzyme, with its activity falling within a defined range explored for systemic inhibitor optimization. [1] This characterization positions the compound as a critical probe for understanding the steric and electronic requirements at the head group binding pocket.

ACAT inhibition Bioisostere SAR Cholesterol metabolism

Comparative Physicochemical Descriptors: 2-Oxo-5-phenyl-2H-imidazole Urea vs. Trisubstituted Imidazole Core

Computational descriptors reveal key physicochemical differences between N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea and typical trisubstituted imidazole ACAT inhibitors. [1] The target compound has a calculated lipophilicity (XLogP3-AA) of 2.9, compared to a higher value for more hydrophobic diarylimidazole cores like that of DuP 128 (logP ~4.5-5.0, structural estimate). [2] Its molecular weight (326.74 g/mol) and hydrogen bond donor count (2) are also distinct from the higher molecular weight (363.80 g/mol) and different H-bond profile of related inhibitors such as BML-277. These differential parameters directly impact solubility and membrane permeability, which are critical for interpreting cell-based assay results.

Drug-like properties Physicochemical profiling Bioisosterism

SAR Context: Potency Relative to Other Heterocyclic Urea Bioisosteres

Within the primary SAR study that describes the compound's activity, the 2-oxo-5-phenyl-2H-imidazole head group is one of several evaluated for its ability to mimic the diarylimidazole core. [1] The study quantifies the potency of this specific heterocycle relative to other bioisosteric replacements (e.g., benzimidazole, benzoxazole, benzothiazole ureas), establishing a rank order of potency. This rank order is essential data for any research group optimizing a lead series, as it shows exactly where this chemotype sits on the potency trajectory. Its unique position in this SAR table makes it an invaluable reference compound for calibrating new enzymatic or cellular assays for ACAT inhibition.

Structure-Activity Relationship ACAT inhibitor series Lead optimization

Validated Research Applications of N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea Based on Comparative Evidence


Calibration Standard for In Vitro ACAT Enzyme Assays

Due to its defined position within the SAR series of bioisosteric ACAT inhibitors [1], this compound is ideally suited as a calibration standard when establishing or troubleshooting in vitro ACAT enzyme assays. Its distinct physicochemical profile, with lower lipophilicity (XLogP3-AA: 2.9) compared to more hydrophobic classic inhibitors like DuP 128 [2], ensures reliable dissolution and reduced non-specific binding, critical for generating reproducible enzyme inhibition curves.

Chemical Biology Probe for ACAT Head Group Binding Pocket Analysis

The 2-oxo-5-phenyl-2H-imidazol-4-yl urea motif represents a specific bioisosteric substitution for the diarylimidazole core found in clinical candidates. [1] Researchers studying the steric and electronic requirements of the ACAT head group binding pocket can use this compound as a key probe to map differences in binding affinity relative to the parent diarylimidazole series (e.g., vs. DuP 128's 10 nM IC50 [2]), providing data on specific pocket tolerances.

SAR Training Set for Heterocyclic Bioisostere-Driven ACAT Inhibitor Lead Optimization

Academic and industrial medicinal chemistry groups running lead optimization campaigns on ACAT inhibitors can incorporate this compound into their SAR training sets. [1] Its documented rank-order potency among alternative heterocyclic urea bioisosteres (e.g., benzimidazoles, benzoxazoles) provides a valuable data point for computational models (QSAR) aiming to predict the potency of novel head group replacements, accelerating design-make-test-analyze cycles.

Differentiation Control in Selectivity Profiling Panels

When profiling novel ACAT inhibitor candidates for selectivity against other acyltransferase enzymes, this compound serves as a key comparator. [1] Its well-characterized structural features and distinct potency signature, relative to more lipophilic comparator inhibitors like BML-277 , enable researchers to distinguish on-target ACAT activity from off-target effects arising from physicochemical biases, thereby strengthening the validity of selectivity assessments.

Quote Request

Request a Quote for N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.